molecular formula C9H9ClN2O3S B1532461 ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride CAS No. 1185295-18-4

ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride

Cat. No.: B1532461
CAS No.: 1185295-18-4
M. Wt: 260.7 g/mol
InChI Key: JHPMDNVLECWGDG-UHFFFAOYSA-N
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Description

Historical Context of Thiazolopyrimidine Derivatives in Heterocyclic Chemistry

The development of thiazolopyrimidine derivatives traces its origins to the broader exploration of heterocyclic systems containing both sulfur and nitrogen atoms in their core structures. These compounds have evolved from simple synthetic curiosities to sophisticated pharmaceutical intermediates with well-documented biological activities. The historical progression of thiazolopyrimidine research demonstrates a systematic evolution from basic structural characterization to advanced therapeutic applications, with early investigations focusing primarily on synthetic accessibility and structural elucidation.

The emergence of thiazolo[3,2-a]pyrimidine derivatives as a distinct class of compounds gained momentum through the development of reliable synthetic methodologies, particularly those involving intramolecular cyclization reactions. Early synthetic approaches utilized polyphosphoric acid-mediated cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides, establishing fundamental protocols that continue to influence contemporary synthetic strategies. The historical significance of these methodologies extends beyond mere synthetic convenience, as they provided the foundation for understanding the regioselectivity and mechanistic pathways that govern thiazolopyrimidine formation.

The pharmaceutical relevance of thiazolopyrimidine derivatives became increasingly apparent through systematic biological evaluations that revealed diverse therapeutic potentials. Historical research demonstrated that thiazolo[3,2-a]pyrimidines possess anti-cancer, anti-inflammatory, analgesic, anti-microbial, antibiofilm, antioxidant, and deoxyribonucleic acid cleavage activities. The systematic exploration of structure-activity relationships within this chemical class established fundamental principles that continue to guide contemporary drug discovery efforts.

A pivotal development in the historical evolution of thiazolopyrimidine chemistry occurred with the recognition of their potential as enzyme inhibitors. Research demonstrated that these compounds could inhibit specific enzymes such as acetylcholinesterase, cell division cycle 25B phosphatase, casein kinase 2, and xanthine oxidase. This discovery marked a transition from empirical biological screening to rational drug design based on specific molecular targets.

The historical development of synthetic methodologies for thiazolopyrimidine derivatives also encompassed the exploration of alternative cyclization strategies. The reaction of 2-thiouracil derivatives with alpha-halo ketones and alpha-halo acids, involving successive alkylation and condensation steps, provided versatile synthetic routes that expanded the accessible chemical space within this compound class. These methodological advances enabled the systematic exploration of substituent effects and their impact on biological activity.

Properties

IUPAC Name

ethyl 5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S.ClH/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMDNVLECWGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-18-4
Record name 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrolysis and Acidification of Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

One of the primary routes to prepare the hydrochloride salt involves the hydrolysis of the ethyl ester followed by acidification with hydrochloric acid:

  • Procedure : A mixture of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (11.2 g, 50 mmol) and 2N hydrochloric acid (75 mL) is heated under reflux for 5 hours. Upon cooling, the reaction mixture is filtered to isolate the hydrochloride salt.
  • Yield : Approximately 79.7% by weight (7.81 g).
  • Characterization :
    • IR (KBr disc): Strong absorption at 1720 cm⁻¹ indicating acid C=O.
    • UV-Vis (NaHCO₃ solution): λ_max at 232 nm (ε = 2650), 263 nm (ε = 2030), 328 nm (ε = 6000), and 339 nm (ε = 5400).
    • Elemental analysis aligns well with the theoretical composition for C₇H₄N₂O₃S (Found: C 43.65%, H 2.26%, N 14.16%, S 16.62%; Calculated: C 43.87%, H 2.06%, N 14.28%, S 16.32%).

This method is straightforward and efficient for converting the ester to the hydrochloride salt, providing a relatively high yield and pure product.

One-Pot Synthesis via Cyclization of Precursors in Ethoxide Solution

A novel approach involves a one-pot synthesis combining key starting materials to form the thiazolo[3,2-a]pyrimidine core directly:

  • Starting Materials : 2-bromocyanoacetamide, ethyl acetoacetate, and thiourea.
  • Reaction Conditions : The reactants are combined in an ethoxide solution and heated under reflux.
  • Intermediate Formation : The reaction proceeds via an intermediate 3-amino-3-hydroxy derivative.
  • Yield and Purity : Yields reported up to 87% for related derivatives.
  • Characterization : IR spectra show characteristic NH₂ and CH-aliphatic stretches, confirming the formation of the heterocyclic ring.

This method is advantageous for its operational simplicity and potential for scale-up, avoiding isolation of intermediates.

Cyclization Using Pyrimidine Derivatives and Halogenated Acetic Acid Derivatives

Another approach involves cyclization of pyrimidine derivatives with halogenated acetic acid derivatives in acidic media:

  • Procedure : A mixture of a pyrimidine derivative and monochloroacetic acid is refluxed in glacial acetic acid containing anhydrous sodium acetate and acetic anhydride for about 6 hours.
  • Outcome : Formation of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives.
  • Yield : Around 65% with melting points consistent with literature values.
  • Purification : Products are crystallized from ethanol.
  • Application : This method is useful for introducing various substituents on the thiazolo[3,2-a]pyrimidine scaffold.

Etherification and Subsequent Hydrolysis to Obtain Free Hydroxy Groups

In some synthetic schemes, etherified hydroxy groups on the thiazolo[3,2-a]pyrimidine ring are converted into free hydroxy groups by treatment with pyridine hydrochloride or strong acids, which can be a step towards preparing the hydrochloride salt:

  • Method : Treatment of etherified derivatives with pyridine hydrochloride or strong acids under heating.
  • Result : Hydrolysis of ether groups to free hydroxyl functionalities.
  • Relevance : This step is important in modifying the substituents on the heterocyclic ring to achieve desired biological or chemical properties.

Diarylation and Formation of Hydrochloride Salt via Ethyl Chloroacetate Reaction

A mild and efficient method for synthesizing thiazolo[3,2-a]pyrimidin-3(2H)-ones involves:

  • Reaction : Heating dihydropyrimidines (DHPMs) with ethyl chloroacetate at 110–115 °C for 30 minutes.
  • Isolation : The reaction mixture is cooled, and the precipitate is filtered and washed.
  • Conversion to Hydrochloride : The precipitate is dissolved in ethanol, and ammonia is added to adjust pH to 7.5–8.0. Evaporation under reduced pressure followed by chloroform evaporation yields the pure hydrochloride salt.
  • Advantages : This method is noted for mild conditions and good yields of hydrochloride salts.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Conditions Key Steps Yield (%) Product Form Reference
1 Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate + HCl Reflux 5 h in 2N HCl Hydrolysis and acidification 79.7 Hydrochloride salt
2 2-bromocyanoacetamide, ethyl acetoacetate, thiourea Reflux in ethoxide solution One-pot cyclization ~87 Thiazolo[3,2-a]pyrimidine derivatives
3 Pyrimidine derivative + monochloroacetic acid Reflux 6 h in glacial acetic acid Cyclization 65 Substituted thiazolopyrimidines
4 Etherified hydroxy derivatives Treatment with pyridine hydrochloride or strong acid Hydrolysis of ethers Not specified Free hydroxy derivatives
5 Dihydropyrimidines + ethyl chloroacetate Heat 30 min at 110–115 °C Cyclization, pH adjustment Not specified Hydrochloride salt

Detailed Research Findings and Notes

  • The hydrolysis and acidification method (Method 1) is well-documented and provides a reliable route to the hydrochloride salt with good yield and purity, confirmed by IR and elemental analysis.
  • The one-pot synthesis (Method 2) offers a streamlined approach to the heterocyclic core, useful for rapid generation of analogues.
  • Cyclization with halogenated acetic acids (Method 3) allows structural diversity by varying the pyrimidine starting materials.
  • Ether hydrolysis (Method 4) is a useful modification step in synthetic sequences involving protected hydroxy groups.
  • Diarylation and hydrochloride formation under mild conditions (Method 5) provide an efficient synthetic route with potential for scale-up.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

Chemistry: Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule in various biological assays, contributing to the development of new therapeutic agents.

Medicine: Thiazolopyrimidines, including this compound, have been investigated for their antiviral, antibacterial, and anticancer properties. They are being explored as potential candidates for drug development.

Industry: The compound's unique chemical properties make it useful in material science, particularly in the design of new polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives share a common bicyclic scaffold but differ in substituents, which critically influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/R-Groups Molecular Formula Key Properties/Data References
Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride R₁ = H, R₂ = COOEt, R₃ = Cl (as HCl salt) C₉H₉ClN₂O₃S m.p. Not reported; IR: 1630–1730 cm⁻¹ (C=O); Soluble in polar solvents
Ethyl-3,7-biphenyl-5-(4-methoxyphenyl)-8,8a-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (4b) R₁ = Ph, R₂ = 4-MeOPh, R₃ = EtOOC C₂₇H₂₃N₃O₄S m.p. 146°C; Yield: 40%; IR: 1599 cm⁻¹ (C=N); NMR: δ 5.20 (NH₂), δ 6.71 (CH)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate R₁ = 4-BrPh, R₂ = Me, R₃ = EtOOC C₁₇H₁₆BrN₂O₃S m.p. 215–217°C; SCXRD-confirmed supramolecular assembly via Br···π interactions
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate R₁ = 4-MePh, R₂ = pyrazole-CH=, R₃ = EtOOC C₃₅H₂₇Cl₂N₅O₃S IR: 1635 cm⁻¹ (C=O); NMR: δ 7.75–7.25 (Ar-H); Potential anti-tumor activity
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (3) R₁ = Ph, R₂ = 4-MeOPh, R₃ = CONHNH₂ C₂₈H₂₂N₆O₂S m/z 492 (MS); Key intermediate for poly-fused heterocycles

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The hydrochloride salt of the target compound enhances solubility in polar solvents compared to neutral analogs like 4b or 4d, which require ethanol for recrystallization . Electron-withdrawing groups (e.g., Br in the 4-bromophenyl derivative) improve crystallinity and enable supramolecular interactions, as seen in SCXRD data .

Synthetic Routes :

  • The target compound is synthesized via one-pot condensation using HCl as a catalyst , whereas derivatives with pyrazole substituents (e.g., compound in ) require multi-step protocols involving aldehydes and acetic acid .
  • Ultrasound-assisted methods (e.g., for thiazolo[3,2-a]pyrimidine derivatives) reduce reaction times from hours to minutes .

Biological Activity: Antimicrobial activity is reported for compounds with biphenyl and methoxyphenyl substituents (e.g., 4b, MIC: 12.5–25 µg/mL) .

Spectroscopic Trends :

  • IR : All compounds show C=O stretches near 1630–1730 cm⁻¹, but additional bands (e.g., C=N at 1599 cm⁻¹ in 4b ) distinguish substituents .
  • NMR : Aromatic proton signals vary significantly based on substituent electron density (e.g., δ 6.71 for CH in 4b vs. δ 7.75–7.25 for Ar-H in dichlorophenyl derivatives) .

Biological Activity

Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8N2O3S
  • Molecular Weight : 224.23 g/mol
  • CAS Number : 32278-52-7
  • Melting Point : 189–192 °C

Antimicrobial Activity

Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has demonstrated notable antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.012
Escherichia coli<29
Streptococcus pneumoniae0.008
Bacillus subtilis<47

These findings suggest that the compound is particularly potent against Staphylococcus aureus and Streptococcus pneumoniae, showcasing its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit anti-inflammatory properties. Ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines in vitro. A specific study noted that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.

Cell Line IC50 (μM)
HeLa15
MCF720

These results indicate that this compound has significant potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    A recent study evaluated the efficacy of ethyl 5-oxo derivatives against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that these compounds could serve as alternatives to traditional antibiotics due to their low MIC values and ability to inhibit biofilm formation.
  • Inflammation Model in Animal Studies
    In vivo studies using murine models of inflammation showed that administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests a promising therapeutic application for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions involving ethyl acetoacetate, thiourea, and aromatic aldehydes under acidic conditions. Microwave-assisted methods significantly improve yields (e.g., 75–85%) and reduce reaction times (30–60 minutes) compared to conventional heating (6–8 hours). Key parameters include solvent choice (acetic acid or ethanol), temperature (80–100°C), and catalyst (ammonium acetate). Optimization studies suggest that substituents on the aldehyde influence regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray diffraction (XRD): Resolves bond lengths, torsion angles, and hydrogen-bonding networks. For example, the thiazolo-pyrimidine core exhibits planarity with C–S bond lengths of ~1.71 Å and C=O bonds of ~1.21 Å .
  • NMR/IR: 1^1H NMR confirms substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm), while IR identifies carbonyl stretches (1670–1720 cm1^{-1}) .

Q. How can purity and stability be assessed under varying storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis (>98%). Stability studies in DMSO or aqueous buffers (pH 4–9) show degradation <5% over 30 days at 4°C. Hydrochloride salts enhance hygroscopicity, requiring desiccated storage .

Advanced Research Questions

Q. What structural contradictions arise in crystallographic data for derivatives of this compound, and how are they resolved?

Discrepancies in benzylidene substituent orientations (e.g., Z/E configurations) are common. For example, 4-fluorophenyl groups exhibit torsional angles of 179.5° in XRD, suggesting near-planarity, while bulkier substituents (e.g., 3,4,5-trimethoxybenzylidene) introduce steric strain (C11–C16 torsion = 0.9°). Density functional theory (DFT) calculations validate experimental geometries .

Q. How do substituents on the thiazolo-pyrimidine core influence biological activity?

  • Electron-withdrawing groups (e.g., NO2_2): Enhance antifungal activity (MFC = 100–125 µg/mL against A. niger) by increasing electrophilicity at the pyrimidine ring .
  • Hydrophobic substituents (e.g., 3-fluorophenyl): Improve blood-brain barrier penetration in neuroprotective studies (e.g., Kv2.1 channel inhibition with IC50_{50} = 1.2 µM) .

Q. What computational strategies are used to predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) reveal interactions with enzyme active sites. For example, the carbonyl oxygen at position 5 forms hydrogen bonds with Ser123 in Kv2.1 channels, while the ethyl ester enhances hydrophobic pocket occupancy .

Methodological Notes

  • Data Contradiction Analysis: Use R-factor convergence in XRD refinements (e.g., SHELXL) to resolve electron density ambiguities .
  • Multi-Component Reactions: Optimize stoichiometry (1:1:1 molar ratio) and solvent polarity to minimize byproducts in thiazolo-pyrimidine syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride

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